2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl-
Description
The compound "2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl-" is a substituted 2-indolinone derivative characterized by a bicyclic indolinone core (Figure 1). Its structure features:
- Position 3: A phenyl group and a 3-(dimethylamino)propyl substituent.
- Position 1: A furfurylmethylamino group, introducing a heteroaromatic furan moiety.
This compound belongs to a class of 2-indolinones widely studied for their kinase inhibitory and anticancer properties . The phenyl group at position 3 is a common structural motif in kinase inhibitors, contributing to hydrophobic interactions with target enzymes .
Properties
CAS No. |
33391-49-0 |
|---|---|
Molecular Formula |
C25H29N3O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1-[furan-2-ylmethyl(methyl)amino]-3-phenylindol-2-one |
InChI |
InChI=1S/C25H29N3O2/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3 |
InChI Key |
VUMFPXTVBPBJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- typically involves multi-step organic reactions. One common method involves the oxidative dearomatization of indoles using TEMPO oxoammonium salt under mild conditions . This process allows for the formation of structurally diverse indolin-3-ones with high atom-economy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like TEMPO oxoammonium salt.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indolinone ring.
Common Reagents and Conditions
Oxidation: TEMPO oxoammonium salt under mild conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Palladium-catalyzed reactions using palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions include various substituted indolinones, which can be further functionalized for specific applications.
Scientific Research Applications
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its therapeutic potential in treating cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions inhibit the phosphorylation of key proteins, thereby disrupting cell signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their distinguishing features are summarized below:
Key Comparative Insights
Substituent Impact on Activity: The dimethylamino group in the target compound contrasts with the sulfoxide in Indo 5, which enhances polarity and hydrogen-bonding capacity . This substitution may improve blood-brain barrier penetration compared to Indo 5 .
Kinase Inhibition: Indo 5 and SU5402 exhibit nanomolar to low micromolar IC50 values against tyrosine kinases . The target compound’s bulky 3-phenyl and flexible dimethylaminopropyl groups may optimize binding to kinase ATP pockets, similar to sunitinib derivatives .
Toxicity and Pharmacokinetics: The oxadiazole-containing analogue (RTECS NM2087700) shows high acute toxicity (LD50 1 g/kg in mice), likely due to reactive nitro and chlorophenyl groups . The target compound’s tertiary amine and furan substituents may reduce such risks, as seen in preclinical indolinones with similar groups .
Synthetic Accessibility: The target compound’s synthesis likely follows routes analogous to ’s method for 3-dimethylaminopropyl-substituted indoles, involving reductive amination and palladium-catalyzed coupling . This contrasts with the multi-step oxidation required for sulfoxide derivatives like Indo 5 .
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